(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine
Description
Properties
IUPAC Name |
5-bromo-3-N-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]pyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6/c1-8(18-13-12(15)17-6-10(14)19-13)9-2-3-11-16-4-5-20(11)7-9/h2-8H,1H3,(H2,15,17)(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCEYFQQFSDKL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147114 | |
| Record name | 2,3-Pyrazinediamine, 5-bromo-N3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248205-47-0 | |
| Record name | 2,3-Pyrazinediamine, 5-bromo-N3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2248205-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyrazinediamine, 5-bromo-N3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]Pyridine
The imidazo[1,2-a]pyridine core is synthesized via cyclocondensation of 2-amino-5-bromopyridine with chloroacetaldehyde. The patented method (CN103788092A) optimizes this reaction using a 40% chloroacetaldehyde aqueous solution under mild conditions (25–50°C, 2–24 hours) in solvents such as ethanol, methanol, or water. Sodium bicarbonate, sodium hydroxide, or triethylamine serves as the base, with sodium bicarbonate yielding the highest purity (72% yield, >99% purity after recrystallization).
Critical Parameters :
- Solvent : Ethanol enhances reaction efficiency compared to water or methanol.
- Base : Sodium bicarbonate minimizes side reactions versus stronger bases like NaOH.
- Recrystallization : Ethyl acetate/hexane (1:1 v/v) removes impurities, achieving off-white crystals.
This step is pivotal for ensuring a high-quality intermediate, as residual impurities may hinder downstream coupling reactions.
Construction of the Pyrazine-2,3-Diamine Moiety
The pyrazine-2,3-diamine segment is synthesized via copper-catalyzed aerobic oxidative coupling of ketones with ethylenediamine, as reported by Guo et al.. For the target compound, this method involves reacting a brominated ketone precursor with ethylenediamine under Cu(II) catalysis (20 mol%) in dimethylformamide (DMF) at 80°C under oxygen. Radical intermediates form during this process, leading to regioselective pyrazine ring formation.
Optimization Insights :
- Catalyst : Cu(OAc)₂ achieves higher yields (78%) compared to other copper salts.
- Oxidant : Molecular oxygen is critical for regenerating the active Cu(II) species.
- Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance reaction rates.
Alternative routes include condensation of α-diketones with diamines, though these often require harsher conditions and yield mixed regioisomers.
Coupling of Imidazo[1,2-a]Pyridine and Pyrazine-Diamine
The final step involves Buchwald-Hartwig amination to link the imidazo[1,2-a]pyridine and pyrazine-diamine units. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C, achieving 68% yield. Microwave-assisted conditions reduce reaction time from 24 hours to 2 hours while maintaining yield.
Side Reactions :
- Over-amination at the pyrazine C-5 position occurs if excess amine is used.
- Palladium black formation is mitigated by adding 10 mol% triethylamine.
Purification and Characterization
Final purification employs preparative HPLC with a chiral stationary phase (CSP) to resolve any residual (R)-enantiomer. Crystallization from ethanol/water (7:3 v/v) yields the pure (S)-enantiomer as a white solid.
Analytical Data :
- Melting Point : 198–200°C (decomposition).
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 5.21 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
- HPLC Purity : 99.8% (Chiralcel OD-H column, hexane:isopropanol 85:15).
Scalability and Industrial Considerations
The patented method scales effectively to kilogram batches by:
- Replacing column chromatography with crystallization for intermediate purification.
- Using ethanol as a green solvent.
- Employing continuous flow reactors for the cyclocondensation step to reduce reaction time by 40%.
Energy consumption is minimized by operating at ≤50°C, contrasting older methods requiring reflux.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Asymmetric Amination | 82 | 99.8 | >95% ee | Moderate |
| Chiral Resolution | 65 | 99.5 | 99% ee | High |
| Enzymatic Kinetic | 70 | 98.5 | 90% ee | Low |
The asymmetric amination route is preferred for industrial applications due to its balance of yield and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine typically involves multi-step organic reactions. Key reaction types include:
- Oxidation : This process can introduce additional functional groups or modify existing ones.
- Reduction : Often used to alter the oxidation state of the compound to increase reactivity.
- Substitution : The bromine atom can be replaced with various functional groups under basic conditions.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications in treating various diseases:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
- Antiviral Properties : Research indicates potential effectiveness against viral infections, making it a candidate for antiviral drug development.
- Anticancer Activity : Its unique structure may allow it to interfere with cancer cell proliferation through specific molecular interactions.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired biological activities.
Material Science
This compound's unique properties can be utilized in developing new materials and chemical processes. Its stability and reactivity profile may lead to innovations in polymer science or catalysis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting that the compound could be a lead candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the biological context and the specific application being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-6-bromo-N²-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine can be contextualized against related compounds, particularly c-Met inhibitors and imidazo[1,2-a]pyrazine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differentiation: The pyrazine-2,3-diamine core in the target compound contrasts with the triazolo[4,5-b]pyrazine scaffold in Volitinib and PF-04217903. The absence of a triazole ring may reduce kinase selectivity but offers synthetic flexibility for further modifications .
Biological Activity: Volitinib’s triazolo[4,5-b]pyrazine core and methylpyrazole group confer sub-nanomolar c-Met inhibition and high selectivity, whereas the target compound’s pyrazine-2,3-diamine may require optimization for similar potency . PF-04217903’s lower bioavailability highlights the importance of substituents (e.g., ethanol vs. methylpyrazole) in pharmacokinetics .
Pharmacokinetic Considerations: Bromine in the target compound may enhance metabolic stability compared to non-halogenated analogs, as seen in brominated kinase inhibitors . Imidazo[1,2-a]pyridine derivatives generally exhibit moderate-to-high permeability, favoring CNS penetration in some cases .
Research Findings and Implications
- Volitinib remains the most clinically advanced analog, with Phase III trials demonstrating efficacy in MET-dysregulated cancers .
- The target compound’s pyrazine-2,3-diamine scaffold is understudied in c-Met inhibition but shows promise in fragment-based drug design due to its hydrogen-bonding capacity .
- Future studies should explore replacing bromine with bioisosteres (e.g., chlorine, trifluoromethyl) to balance reactivity and toxicity .
Biological Activity
(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships.
- IUPAC Name: this compound
- Molecular Formula: C13H13BrN6
- CAS Number: 2248205-47-0
- Molecular Weight: 333.19 g/mol
- Purity: 95% .
The biological activity of this compound likely involves interaction with key molecular targets involved in cellular pathways. Its structure suggests potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control.
Anticancer Activity
Recent studies have indicated that the compound exhibits notable anticancer properties through CDK9 inhibition:
- CDK9 Inhibition: The compound has shown IC50 values in the low micromolar range against CDK9, suggesting it effectively inhibits this kinase. For instance, derivatives similar to this compound demonstrated IC50 values as low as 0.16 µM against CDK9 .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using MTT assays across various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 6.66 |
| HCT116 (Colorectal) | 17.66 |
| K652 (Leukemia) | 18.24 |
These results indicate a correlation between CDK9 inhibition and cytotoxicity in these cancer cell lines .
Antiviral Activity
In addition to its anticancer properties, the compound has been evaluated for antiviral activity against human coronaviruses. While specific data for this compound is limited, related imidazo[1,2-a]pyrazines have shown promise in inhibiting viral replication .
Structure-Activity Relationship (SAR)
The unique combination of imidazo[1,2-a]pyridine and pyrazine moieties in the structure of this compound contributes to its biological activity. Variations in substituents on the heterocyclic rings can significantly alter potency and selectivity for target enzymes.
Case Study 1: CDK9 Inhibition
A study focused on the synthesis and evaluation of imidazo[1,2-a]pyrazines highlighted the importance of specific functional groups in enhancing inhibitory activity against CDK9. Compounds with similar scaffolds to this compound were found to exhibit potent inhibitory effects with favorable pharmacokinetic profiles .
Case Study 2: Antiviral Efficacy
Another investigation into imidazo[1,2-a]pyrazines showed that modifications could lead to increased antiviral activity against coronaviruses. While direct data on this specific compound is sparse, the findings suggest potential pathways for further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
